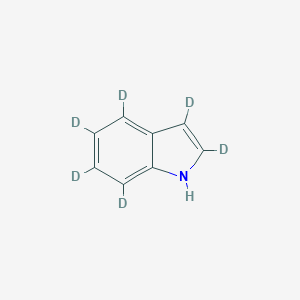

インドール-d6

概要

説明

“2,3,4,5,6,7-Hexadeuterio-1H-indole”, commonly referred to as D6-indole, is an isotopically labeled indole compound. It has a molecular formula of C8H7N and a molecular weight of 123.18 g/mol .

Molecular Structure Analysis

The molecular structure of “2,3,4,5,6,7-Hexadeuterio-1H-indole” consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure . The average mass is 123.185 Da and the monoisotopic mass is 123.095512 Da .科学的研究の応用

金属触媒による官能基化

インドール-d6は、インドールの金属触媒による官能基化において重要な役割を果たします。 このプロセスは、有機合成および創薬において極めて重要であり、this compoundはその重水素化された性質のために反応機構を研究するために使用できます . This compoundの重い同位体は、特に遷移金属触媒による古典的なC2/C3位置および遠隔C4/C7位置におけるC–H官能基化において、詳細な機構的洞察を可能にします .

多成分反応

多成分反応において、this compoundは様々なヘテロ環状化合物を合成するために使用されます。 その重水素化された形態は、特に反応経路を追跡し、複雑な反応の速度論を理解する際に役立ちます . 研究者は、複数の融合したヘテロ環状骨格を組み込むことで、this compoundを利用して多環構造を設計し、化学的および生物医学的に重要な新しいヘテロ環を実現することを目指しています .

バイオテクノロジー分野での応用

This compoundは、特にインドール化合物の生物活性に関する研究において、バイオテクノロジー研究において重要な役割を果たします。 これは、抗炎症性サイトカインの誘導と炎症反応の抑制におけるインドールの役割の調査に役立ちます . 重水素化されたインドールは、生物系におけるインドール系薬剤の代謝運命をモニタリングするためのトレーサーとして使用できます .

農業研究

農業では、this compoundは、インドール化合物が害虫の行動と発達に与える影響を研究するために使用されます。 たとえば、害虫における吸収と代謝を追跡することで、インドール系殺虫剤の有効性を判断するのに役立ちます . この研究は、より効果的かつ環境に優しい害虫駆除方法の開発につながる可能性があります .

作用機序

Target of Action

Indole and its derivatives are known to interact with a wide range of targets due to their versatile pharmacological properties . They exhibit antiviral, antitumor, analgesic, and other therapeutic activities . .

Mode of Action

It is known that indole derivatives can interact with multiple receptors, showing high-affinity binding . This suggests that Indole-d6 may also interact with its targets in a similar manner.

Biochemical Pathways

Indole and its derivatives are involved in various biochemical pathways. They are produced from tryptophan by the enzyme tryptophanase in many bacterial species . Indole can be transformed and degraded by various bacterial strains . The functional genes for indole aerobic degradation have been uncovered recently . Many oxygenases have proven to be able to oxidize indole to indigo . .

Pharmacokinetics

Pharmaceutical agents containing an indole skeleton in their framework have been proven to have excellent pharmacokinetic and pharmacological effects . .

Result of Action

Indole derivatives are known to have diverse biological activities, including cytotoxic, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities . They can influence cell growth, cellular signaling, cell division, cellular metabolism, and programmed cell death .

将来の方向性

The future directions for research on “2,3,4,5,6,7-Hexadeuterio-1H-indole” and other indole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of new indole-based drugs and the investigation of their mechanisms of action are also potential areas of future research .

生化学分析

Biochemical Properties

Indole-d6, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous biochemical reactions, particularly those related to the metabolism of tryptophan . Indole-d6 can be converted into various halogenated and oxygenated derivatives through biocatalytic processes .

Cellular Effects

Indole-d6 influences cell function in several ways. It has been found to exhibit cytotoxic activity against various human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Indole-d6 exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, influencing their activity . It can also inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Indole-d6 can change over time in laboratory settings. While specific data on Indole-d6 is limited, indole derivatives are known to exhibit long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Indole-d6 is involved in various metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Subcellular Localization

Enzymes involved in the biosynthesis of indole alkaloids, which include Indole-d6, have been found to localize in various subcellular compartments .

特性

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)